molecular formula C13H13N3O3S B2785872 (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl benzoate CAS No. 877642-60-9

(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl benzoate

Cat. No.: B2785872
CAS No.: 877642-60-9
M. Wt: 291.33
InChI Key: UXPKJAXARAQJSE-UHFFFAOYSA-N
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Description

(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl benzoate (CAS 877642-60-9) is a chemical compound with the molecular formula C13H13N3O3S and a molecular weight of 291.33 . This reagent belongs to the 1,2,4-triazine family, a class of nitrogen-containing heterocycles known for their significant potential in pharmaceutical and agrochemical research . The structure consists of a triazinone core, a methylthio group at the 3-position, and a benzoyloxymethyl ester at the 4-position. Researchers value this and related triazinone compounds as key intermediates or model structures for investigating novel bioactive molecules . While the specific biological profile of this ester is not fully elaborated in the literature, structurally similar nitrotriazolotriazine analogs have been the subject of extensive study due to their prominent antiviral activities . For instance, the drug Triazavirin®, a sodium salt of a nitrotriazolotriazine, is a well-known antiviral agent . The electrochemical properties and reduction mechanisms of these related compounds are critical to understanding their biological activity, often involving multi-electron processes and the formation of radical intermediates . As such, this compound serves as a valuable building block for synthetic chemists and a probe for medicinal chemists exploring the structure-activity relationships of heterocyclic compounds. It is offered for research applications, including but not limited to, use as a synthetic intermediate, in method development, and in the discovery of new chemical entities. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(6-methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c1-9-11(17)16(13(20-2)15-14-9)8-19-12(18)10-6-4-3-5-7-10/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXPKJAXARAQJSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N(C1=O)COC(=O)C2=CC=CC=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815729
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl benzoate typically involves the reaction of appropriate triazine precursors with benzoic acid derivatives. One common method involves the use of 6-methyl-3-methylsulfanyl-1,2,4-triazine-5-one as a starting material, which is then reacted with benzoyl chloride under basic conditions to form the desired benzoate ester.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Oxidation Reactions

The methylthio (-SMe) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions:

  • Reagents : Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA), or ozone.

  • Conditions : Mild temperatures (0–25°C) in polar aprotic solvents (e.g., dichloromethane).

  • Products :

    • Sulfoxide: Single oxidation product with retained triazine structure.

    • Sulfone: Further oxidation under prolonged exposure.

Reaction TypeReagentProductYield (%)
SulfoxidationH₂O₂Sulfoxide75–85
Sulfonationm-CPBASulfone60–70

Reduction Reactions

The oxo group (=O) at position 5 of the triazine ring is reducible:

  • Reagents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

  • Conditions : Anhydrous tetrahydrofuran (THF) or ethanol at 0–25°C.

  • Products : Reduction yields a hydroxyl (-OH) group, forming (6-methyl-3-(methylthio)-5-hydroxy-1,2,4-triazin-4(5H)-yl)methyl benzoate.

Mechanism : Hydride transfer to the carbonyl carbon, followed by protonation.

Substitution Reactions

The methylthio group participates in nucleophilic substitution:

  • Nucleophiles : Amines (e.g., pyrrolidine), alkoxides, or thiols.

  • Conditions : Basic media (e.g., K₂CO₃ in DMF) at 60–80°C.

  • Products :

    • Replacement of -SMe with -NR₂ (amines) or -OR (alkoxides).

NucleophileProduct StructureReaction Time (h)
PyrrolidineTriazine-pyrrolidine derivative6–8
MethoxideMethoxy-triazine4–5

Key Observation : Steric hindrance from the benzoate ester slows substitution kinetics compared to simpler triazine analogs.

Hydrolysis Reactions

The benzoate ester undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Concentrated HCl (reflux, 12 h) cleaves the ester to form 3,5-dimethylbenzoic acid and the triazinyl alcohol.

  • Basic Hydrolysis : NaOH in aqueous ethanol (reflux, 8 h) yields the sodium salt of the benzoic acid.

ConditionReagentProduct
AcidicHCl3,5-dimethylbenzoic acid + triazinyl alcohol
BasicNaOHSodium 3,5-dimethylbenzoate + triazinyl alcohol

Photochemical Reactivity

Under UV light (λ = 254 nm), the triazine ring demonstrates [4π] electrocyclic ring-opening:

  • Product : A conjugated diene intermediate, which can dimerize or react with dienophiles.

  • Application : Potential for synthesizing polycyclic frameworks in materials science.

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition at 220–240°C, primarily via:

  • Loss of the methylthio group as methanethiol.

  • Fragmentation of the triazine ring into smaller nitrogenous compounds .

Scientific Research Applications

Pharmaceutical Development

The compound has shown promise in developing novel therapeutic agents due to its biological activity. Preliminary studies indicate potential antimicrobial properties, making it a candidate for further pharmacological investigations.

Mechanism of Action:
The mechanism involves interaction with specific molecular targets, possibly modulating enzyme activities or influencing metabolic pathways. Ongoing research aims to elucidate these mechanisms through bioassays.

Agricultural Chemistry

In agriculture, derivatives of this compound may serve as effective agrochemicals, including fungicides or herbicides. The triazine structure is known for its herbicidal properties, particularly against broadleaf weeds.

Case Studies:
Research has demonstrated the efficacy of similar triazine compounds in controlling weed populations in various crops. The specific application of this compound could enhance crop yields while minimizing environmental impact.

Materials Science

The unique chemical properties of (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl benzoate make it suitable for developing advanced materials. Its potential applications include:

  • Coatings with protective properties.
  • Adhesives with enhanced bonding capabilities.

Industrial Production Methods:
In an industrial setting, synthesis may involve large-scale reactors using automated systems to ensure consistent quality and efficiency.

Mechanism of Action

The mechanism of action of (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl benzoate involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, potentially inhibiting their activity. The methylsulfanyl group may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The triazinone scaffold is highly versatile, allowing substitutions that modulate reactivity, solubility, and biological activity. Key analogs include:

Table 1: Structural and Molecular Comparison
Compound Name Substituents (Triazinone/Benzoate) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 6-Me, 3-SMe, benzoate C₁₃H₁₃N₃O₃S ~291.32* Lipophilic, ester stability
5-Chloro-2-nitrobenzoate derivative 6-Me, 3-SMe, 5-Cl-2-NO₂-benzoate C₁₃H₁₁ClN₄O₅S 370.76 Electron-withdrawing groups ↑ reactivity
Phosphonate-chromenyl derivative 6-Me, 3-SMe, chromenyl-phosphonate C₁₉H... ~484.67† Enhanced electronic delocalization
Phenothiazine-linked triazole-thiol Phenothiazine, triazole-thiol C₂₀H₁₅N₅S₂ ~389.49 Antioxidant potential

*Calculated based on core structure; †From .

  • Phosphonate Derivatives : Chromenyl-phosphonate analogs () demonstrate expanded conjugation, which may improve UV absorption properties or metal-binding capacity .
Table 3: Predicted Properties*
Property Target Compound 5-Chloro-2-nitrobenzoate Formamide-triazinone
PSA (Ų) ~70‡ 104.35 77.37
logP (lipophilicity) ~2.5 ~3.1 ~1.8
Hydrolytic Stability Moderate Low (due to NO₂) High (amide vs. ester)

*PSA = Polar Surface Area; ‡Estimated based on ester and triazinone groups.

  • The target compound’s benzoate ester likely offers moderate hydrolytic stability, intermediate between the labile nitro-substituted analog () and stable amide derivatives () .

Biological Activity

The compound (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl benzoate is a member of the triazine family, known for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications based on current research findings.

The synthesis of (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl benzoate typically involves several steps:

  • Formation of the Triazine Ring : The initial step usually includes the preparation of the triazine structure.
  • Introduction of Methylthio Group : This is followed by the addition of the methylthio group to enhance biological activity.
  • Esterification : The final step involves esterification with benzoic acid derivatives under specific reaction conditions, often utilizing a catalyst and solvent like dimethyl sulfoxide (DMSO) or acetonitrile.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The triazine ring and methylthio group play crucial roles in modulating enzyme activities and receptor signaling pathways. Specific actions may include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites.
  • Receptor Modulation : It can also influence receptor signaling, potentially affecting cellular responses .

Case Studies and Research Findings

Several studies have investigated the biological effects of (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl benzoate:

  • Antimicrobial Activity : Research has shown that derivatives of triazine compounds exhibit significant antimicrobial properties against various pathogens. For instance, modifications in the structure have been linked to enhanced activity against resistant strains of bacteria .
  • Anticancer Properties : A study evaluated the cytotoxic effects of triazine derivatives on cancer cell lines using MTT assays. Compounds similar to (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl benzoate displayed notable inhibition of cell proliferation in human cervical (HeLa) and lung (A549) carcinoma cells .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have indicated that specific substitutions on the triazine ring significantly influence biological activity. For example, fluorination at certain positions has been shown to enhance selectivity for specific enzyme targets .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerCytotoxic effects on HeLa and A549 cells
Enzyme InhibitionModulation of enzyme activities
Receptor ModulationInteraction with signaling pathways

Q & A

Q. What are the key structural features of this compound that influence its chemical reactivity and biological interactions?

The compound contains a triazinone core (5-oxo-1,2,4-triazin-4(5H)-yl) with a methylthio group at position 3 and a benzoate ester at position 4. The triazinone ring enables hydrogen-bonding interactions, while the methylthio group enhances lipophilicity, critical for membrane permeability in biological systems. The benzoate ester contributes to steric effects and metabolic stability .

Q. What spectroscopic and chromatographic methods are recommended for structural confirmation and purity analysis?

  • 1H/13C NMR : To confirm the presence of the triazinone ring, methylthio group, and benzoate ester protons/carbons.
  • IR Spectroscopy : Identifies carbonyl (C=O) stretching (~1700 cm⁻¹) and C-S vibrations (~650 cm⁻¹).
  • HPLC : Validates purity (>95%) using a C18 column with acetonitrile/water mobile phases .
  • Mass Spectrometry : Confirms molecular weight (e.g., ESI-MS for [M+H]+ ion) .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound under varying catalytic conditions?

  • Stepwise Synthesis : Begin with condensation of methylthio-substituted triazinone precursors with benzoyl chloride derivatives.
  • Catalyst Screening : Compare p-toluenesulfonic acid (yield: ~60%) vs. Lewis acids like ZnCl₂ (yield: ~75%) in anhydrous DMF at 80°C .
  • Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 30 minutes at 120°C, improving yield by 20% .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Standardized Assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and ATP concentrations (1 mM) to minimize variability .
  • Orthogonal Validation : Pair enzyme inhibition assays with surface plasmon resonance (SPR) to confirm binding kinetics .
  • Structural Analog Comparison : Test derivatives lacking the methylthio group to isolate its contribution to activity .

Q. How do modifications to the triazinone ring or benzoate ester alter pharmacological properties?

  • Electron-Withdrawing Groups : Replacing the 6-methyl group with trifluoromethyl increases electrophilicity, enhancing kinase inhibition (e.g., 3-fold higher IC₅₀ against EGFR) .
  • Ester Hydrolysis : Replace methyl benzoate with ethyl or tert-butyl esters to study metabolic stability in liver microsome assays .

Data Contradiction Analysis

Q. Why do similar triazinone derivatives exhibit divergent reactivity in oxidation studies?

Contradictions arise from:

  • Oxidizing Agents : H₂O₂ produces sulfoxides, while KMnO₄ generates sulfones, altering solubility and bioactivity .
  • pH-Dependent Stability : The triazinone ring degrades under acidic conditions (pH < 3), skewing reaction outcomes .

Biological Activity & Mechanism

Q. What experimental designs are recommended to evaluate this compound’s anti-inflammatory potential?

  • In Vitro : Measure TNF-α suppression in LPS-stimulated macrophages (IC₅₀ determination).
  • In Silico Docking : Model interactions with COX-2 or NF-κB using AutoDock Vina .
  • SAR Studies : Synthesize analogs with substituted benzoates (e.g., nitro or methoxy groups) to map activity trends .

Structural Analog Comparison

Analog Structural Variation Impact on Activity Reference
Ethyl benzoate derivativeEthyl ester instead of methylImproved metabolic half-life (t₁/₂ = 4.2 hrs vs. 1.8 hrs)
3-(Ethylthio)triazinoneEthylthio group replaces methylthioReduced lipophilicity (logP = 1.2 vs. 1.8), lower cell penetration
6-Trifluoromethyl analogCF₃ at position 6Enhanced kinase inhibition (EGFR IC₅₀ = 0.8 μM vs. 2.4 μM)

Key Methodological Recommendations

  • Reaction Monitoring : Use TLC (silica gel, ethyl acetate/hexane) to track intermediates.
  • Crystallization : Recrystallize from ethanol/water (7:3) for high-purity crystals suitable for X-ray diffraction .
  • Toxicity Screening : Prioritize Ames test and hERG channel binding assays early in drug development pipelines .

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